molecular formula C8H11ClFN B1419410 N-ethyl-3-fluoroaniline hydrochloride CAS No. 1193388-08-7

N-ethyl-3-fluoroaniline hydrochloride

Cat. No. B1419410
M. Wt: 175.63 g/mol
InChI Key: FVBSHZOBXDMAFY-UHFFFAOYSA-N
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Description

“N-ethyl-3-fluoroaniline hydrochloride” is a chemical compound used for proteomics research . It has a molecular formula of C8H11ClFN and a molecular weight of 175.63 .


Molecular Structure Analysis

The molecular structure of “N-ethyl-3-fluoroaniline” (without the hydrochloride) is represented by the formula C8H10FN . It has an average mass of 139.170 Da and a monoisotopic mass of 139.079727 Da .

Scientific Research Applications

Analytical Biochemistry

N-ethyl-3-fluoroaniline hydrochloride can be used in analytical biochemistry, as demonstrated in a study by Hoeven (1977), where a fluorometric method for the assay of microsomal hydroxylase activity was described. This method involved the N-demethylation of p-chloro-N-methylaniline to yield p-chloroaniline, which was then coupled with fluorescamine for measurement (Hoeven, 1977).

Crystal Structure and Herbicidal Activity

Xue et al. (2008) explored the use of fluoro-functionalized arylimido-substituted hexamolybadates, including derivatives of N-ethyl-3-fluoroaniline hydrochloride, in crystal structure and herbicidal activity studies. These compounds displayed significant herbicidal activity against various plants (Xue et al., 2008).

Antibacterial Agents

Egawa et al. (1984) synthesized compounds using N-ethyl-3-fluoroaniline hydrochloride derivatives for use as antibacterial agents. These compounds were found to be active in in vitro and in vivo antibacterial screenings (Egawa et al., 1984).

Copper Corrosion Inhibition

Khaled and Hackerman (2004) studied N-ethyl-3-fluoroaniline hydrochloride derivatives for their potential as copper corrosion inhibitors. Their research indicated some efficacy in this area (Khaled & Hackerman, 2004).

Protective Group in Organic Synthesis

Wipf and Reeves (1999) developed a fluorous alkoxy ethyl ether protecting group, using N-ethyl-3-fluoroaniline hydrochloride derivatives. This group facilitated purification in organic synthesis (Wipf & Reeves, 1999).

properties

IUPAC Name

N-ethyl-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBSHZOBXDMAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-fluoroaniline hydrochloride

CAS RN

1193388-08-7
Record name Benzenamine, N-ethyl-3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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